molecular formula C24H25N3O4 B12515905 tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate

tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate

Cat. No.: B12515905
M. Wt: 419.5 g/mol
InChI Key: AMYZWHMEVDUPRT-UHFFFAOYSA-N
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Description

tert-Butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a pyrimidinyl group substituted with a formyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate typically involves multiple stepsThe formyl and methoxy groups are then introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of pyrimidinyl derivatives .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and methoxy groups play a crucial role in binding to the active site of the target, while the pyrimidinyl group enhances the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate is unique due to the presence of both formyl and methoxy groups on the pyrimidinyl ring, which confer specific reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate

InChI

InChI=1S/C24H25N3O4/c1-24(2,3)31-23(29)27(14-17-8-6-5-7-9-17)22-13-20(25-16-26-22)19-11-10-18(15-28)12-21(19)30-4/h5-13,15-16H,14H2,1-4H3

InChI Key

AMYZWHMEVDUPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=NC=NC(=C2)C3=C(C=C(C=C3)C=O)OC

Origin of Product

United States

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